molecular formula C12H9F3O2 B2592460 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287274-78-4

3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2592460
CAS No.: 2287274-78-4
M. Wt: 242.197
InChI Key: WNQQLVSSJOBUNX-UHFFFAOYSA-N
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Description

3-(2,4,5-Trifluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that features a bicyclo[111]pentane core substituted with a 2,4,5-trifluorophenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the homolytic aromatic alkylation of a suitable bicyclo[1.1.1]pentane derivative with a trifluorophenyl halide under metal-free conditions . This method often employs radical initiators and specific reaction conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or borane complexes.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Halogenated derivatives of the trifluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure imparts unique steric and electronic properties to the compounds it forms.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its trifluorophenyl group is known to enhance the metabolic stability and bioavailability of drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluorophenyl group can improve the pharmacokinetic properties of drug candidates, making them more effective.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced stability and bioavailability are desired.

Properties

IUPAC Name

3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c13-7-2-9(15)8(14)1-6(7)11-3-12(4-11,5-11)10(16)17/h1-2H,3-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQQLVSSJOBUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC(=C(C=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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